molecular formula C10H11NO5 B2380948 2-Nitro-5-(propan-2-yloxy)benzoic acid CAS No. 78361-08-7

2-Nitro-5-(propan-2-yloxy)benzoic acid

Cat. No. B2380948
CAS RN: 78361-08-7
M. Wt: 225.2
InChI Key: MHNZLVZHPKIHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06903086B2

Procedure details

To a solution of 5-isopropoxy-2-nitro-benzoic acid (946 mg, 4.2 mmol) in THF (15 mL) was added 5% Pd/C (95 mg) under a nitrogen atmosphere. A balloon filled with H2 was set up. The mixture was stirred for 3.5 h and filtered. The filtrate was dried to yield 816 mg of 5-isopropoxy-2-amino-benzoic acid.
Quantity
946 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
95 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:6]=[CH:7][C:8]([N+:14]([O-])=O)=[C:9]([CH:13]=1)[C:10]([OH:12])=[O:11])([CH3:3])[CH3:2]>C1COCC1.[Pd]>[CH:1]([O:4][C:5]1[CH:6]=[CH:7][C:8]([NH2:14])=[C:9]([CH:13]=1)[C:10]([OH:12])=[O:11])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
946 mg
Type
reactant
Smiles
C(C)(C)OC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
95 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A balloon filled with H2
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was dried

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(C)(C)OC=1C=CC(=C(C(=O)O)C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 816 mg
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.